An In-Depth Technical Guide to a Pancreatic Lipase Inhibitor: Orlistat
An In-Depth Technical Guide to a Pancreatic Lipase Inhibitor: Orlistat
Disclaimer: Initial searches for the specific compound "Pancreatic lipase-IN-1" did not yield any publicly available information. It is possible that this is a novel or internal designation. Therefore, this guide provides a comprehensive overview of the well-characterized and clinically significant pancreatic lipase inhibitor, Orlistat , as a representative example of the requested technical content.
This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical structure, properties, mechanism of action, synthesis, and experimental protocols related to Orlistat.
Chemical Structure and Properties
Orlistat, also known as tetrahydrolipstatin, is a potent and selective inhibitor of gastric and pancreatic lipases.[1] It is a synthetic derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[2]
Chemical Name: [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Molecular Formula: C₂₉H₅₃NO₅
Molecular Weight: 495.7 g/mol [2]
The chemical structure of Orlistat is characterized by a β-lactone ring, which is crucial for its inhibitory activity.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol. | [4] |
| pKa | No pKa within the physiological pH range. | [3] |
| Melting Point | <50 °C | |
| IC₅₀ (Pancreatic Lipase) | 0.65 µg/mL | [5] |
Mechanism of Action
Orlistat exerts its therapeutic effect by inhibiting gastric and pancreatic lipases, the enzymes responsible for the breakdown of dietary triglycerides in the intestine.[2] When lipase activity is blocked, triglycerides from the diet are not hydrolyzed into absorbable free fatty acids and monoglycerides.[2] Instead, they are excreted unchanged in the feces.[2] This leads to a reduction in caloric intake from dietary fat.
The mechanism of inhibition is irreversible and involves the formation of a covalent bond between the β-lactone ring of Orlistat and the serine residue within the active site of the lipase enzyme.[1][3] This covalent modification inactivates the enzyme, preventing it from binding to its triglyceride substrate.
Below is a diagram illustrating the mechanism of action of Orlistat.
Caption: Mechanism of Orlistat in inhibiting pancreatic lipase.
Pharmacokinetics
| Parameter | Description | Reference |
| Absorption | Systemic exposure to Orlistat is minimal. Following oral administration, plasma concentrations of intact Orlistat are very low and often near the limit of detection (<5 ng/mL). | [3] |
| Distribution | Due to its minimal absorption, the distribution of Orlistat throughout the body is limited. It is more than 99% bound to plasma proteins, primarily lipoproteins and albumin. | [6] |
| Metabolism | Orlistat is primarily metabolized within the gastrointestinal wall into two major inactive metabolites, M1 (hydrolyzed lactone ring) and M3 (M1 with a cleaved N-formyl leucine moiety). | |
| Elimination | The primary route of elimination is through the feces, with approximately 97% of the administered dose excreted unchanged. Less than 2% of the dose is excreted in the urine. The time to complete excretion is 3 to 5 days. | [3] |
Synthesis of Orlistat
Several synthetic routes for Orlistat have been developed. One common approach involves the asymmetric synthesis of the key β-lactone intermediate followed by esterification with N-formyl-L-leucine.
A representative synthesis can be summarized as follows:
-
Asymmetric Aldol Condensation: A chiral auxiliary, such as an Evans auxiliary, is used to direct the stereoselective aldol condensation of an aldehyde with a ketone to establish the correct stereochemistry of the β-hydroxy acid precursor.
-
Lactonization: The resulting β-hydroxy acid is then cyclized to form the crucial β-lactone ring.
-
Deprotection: Any protecting groups used during the synthesis are removed.
-
Esterification: The hydroxyl group on the side chain of the β-lactone intermediate is esterified with N-formyl-L-leucine to yield the final Orlistat molecule.
The synthesis requires careful control of stereochemistry at multiple centers to produce the desired biologically active isomer.
Experimental Protocols
Pancreatic Lipase Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory activity of a compound against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (Type II)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Orlistat (as a positive control)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate pNPP in a suitable solvent like isopropanol.
-
Prepare stock solutions of Orlistat and the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound at various concentrations to the respective wells. For the positive control, add Orlistat. For the negative control, add the solvent used to dissolve the compounds.
-
Add the pancreatic lipase solution to all wells and incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm or 410 nm) at time zero and then at regular intervals for a set period (e.g., every minute for 15-30 minutes) using a microplate reader. The formation of p-nitrophenol from the hydrolysis of pNPP results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and the controls.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Below is a workflow diagram for the pancreatic lipase inhibition assay.
Caption: Experimental workflow for a pancreatic lipase inhibition assay.
References
- 1. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]
- 2. (R,R,S,S)-Orlistat | C29H53NO5 | CID 16760542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 4. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Orlistat | 96829-58-2 [chemicalbook.com]
- 6. scispace.com [scispace.com]
